Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione
Overview
Description
Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione is a complex organic compound that features an imidazo[1,2-a]pyridine core This structure is known for its significant applications in medicinal chemistry due to its unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione typically involves multi-step organic synthesis. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of solvents like acetonitrile and heating to facilitate the alkylation and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione moiety to a corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the imidazo[1,2-a]pyridine core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted imidazo[1,2-a]pyridine derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. The imidazo[1,2-a]pyridine core is known to interact with nucleic acids and proteins, affecting cellular processes such as DNA replication, transcription, and signal transduction .
Comparison with Similar Compounds
Ethoxy[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazole-containing compounds: These compounds have a similar heterocyclic structure but with different functional groups, resulting in distinct reactivity and applications.
Thioether-containing compounds: These compounds contain a sulfur atom bonded to two carbon atoms, similar to the sulfanyl group in this compound, but with different overall structures and properties.
The uniqueness of this compound lies in its combination of the imidazo[1,2-a]pyridine core with the ethoxy and sulfanyl groups, providing a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
O-ethyl imidazo[1,2-a]pyridin-2-ylmethylsulfanylmethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-2-14-11(15)16-8-9-7-13-6-4-3-5-10(13)12-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWBPLNYHPXYOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)SCC1=CN2C=CC=CC2=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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